![molecular formula C9H8ClNO3 B026032 Methyl 4-(chloro(hydroxyimino)methyl)benzoate CAS No. 101023-70-5](/img/structure/B26032.png)
Methyl 4-(chloro(hydroxyimino)methyl)benzoate
Overview
Description
Methyl 4-(chloro(hydroxyimino)methyl)benzoate, also known as 4-Chloro-3-hydroxy-N-methylbenzoic acid, is a synthetic organic compound . It belongs to the group of aromatic carboxylic acids, which are commonly used in the synthesis of pharmaceuticals, dyes, and other chemicals. The molecular formula of this compound is C9H8ClNO3 .
Molecular Structure Analysis
The molecular weight of Methyl 4-(chloro(hydroxyimino)methyl)benzoate is 213.62 g/mol . The InChI Key is OSEDFBIVKALVNN-FLIBITNWSA-N . The exact mass and the monoisotopic mass of the compound are both 213.0192708 g/mol . The compound has a topological polar surface area of 58.9 Ų .Chemical Reactions Analysis
While specific chemical reactions involving Methyl 4-(chloro(hydroxyimino)methyl)benzoate are not detailed in the searched resources, it’s known that this compound can participate in various reactions, including condensation, esterification, and oxidation.Physical And Chemical Properties Analysis
Methyl 4-(chloro(hydroxyimino)methyl)benzoate has a molecular weight of 213.62 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are both 213.0192708 g/mol . The compound has a topological polar surface area of 58.9 Ų .Scientific Research Applications
Catalysis
In the synthesis of Methyl Benzoate (MB) compounds, solid acids of zirconium metal solids fixed with various substances, including titanium, have shown excellent activity. This compound can potentially be used in catalytic processes involving solid acids .
Flavor and Fragrance Industry
MB compounds, which include derivatives of Methyl 4-(chloro(hydroxyimino)methyl)benzoate, are used for their fruity flavor in syrups and as solvents in resin rubber. They are also used in flavoring and as raw materials in antitumor and antifungal drugs .
Green Chemistry
The development of reusable supported solid acids for the synthesis of MB compounds aligns with the principles of green chemistry. This compound could be involved in environmentally friendly chemical processes that minimize waste and pollution .
Safety and Hazards
While specific safety and hazard information for Methyl 4-(chloro(hydroxyimino)methyl)benzoate is not available in the searched resources, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds . Use of personal protective equipment and ensuring adequate ventilation is also advised .
properties
IUPAC Name |
methyl 4-[(Z)-C-chloro-N-hydroxycarbonimidoyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-14-9(12)7-4-2-6(3-5-7)8(10)11-13/h2-5,13H,1H3/b11-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEDFBIVKALVNN-FLIBITNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C(=N/O)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626180 | |
Record name | Methyl 4-[(Z)-chloro(hydroxyimino)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(chloro(hydroxyimino)methyl)benzoate | |
CAS RN |
101023-70-5 | |
Record name | Methyl 4-[(Z)-chloro(hydroxyimino)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.